molecular formula C8H16O2 B2988849 (1R,2R)-2-isopropoxycyclopentan-1-ol CAS No. 2381703-82-6

(1R,2R)-2-isopropoxycyclopentan-1-ol

Cat. No.: B2988849
CAS No.: 2381703-82-6
M. Wt: 144.214
InChI Key: HRVFPDSMIPAUPO-HTQZYQBOSA-N
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Description

(1R,2R)-2-isopropoxycyclopentan-1-ol is a chiral organic compound with a cyclopentane ring substituted with an isopropoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-isopropoxycyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the desired functional groups.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Protection: The hydroxyl group of cyclopentanol is protected using a suitable protecting group, such as a silyl ether.

    Isopropoxylation: The protected cyclopentanol undergoes an isopropoxylation reaction using isopropyl bromide (i-PrBr) in the presence of a base like potassium carbonate (K2CO3).

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-isopropoxycyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like K2CO3 or NaOH.

    Esterification: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H2SO4).

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Compounds with different alkoxy or other functional groups.

    Esterification: Esters of cyclopentanol.

Scientific Research Applications

(1R,2R)-2-isopropoxycyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-isopropoxycyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The compound’s stereochemistry plays a crucial role in its interactions and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-isopropoxycyclohexanol: Similar structure but with a cyclohexane ring.

    (1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.

    (1R,2R)-2-ethoxycyclopentan-1-ol: Similar structure but with an ethoxy group.

Uniqueness

(1R,2R)-2-isopropoxycyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R,2R)-2-propan-2-yloxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVFPDSMIPAUPO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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